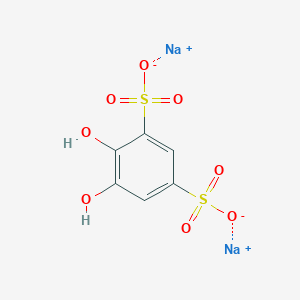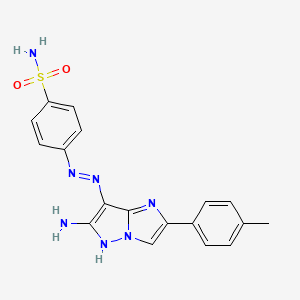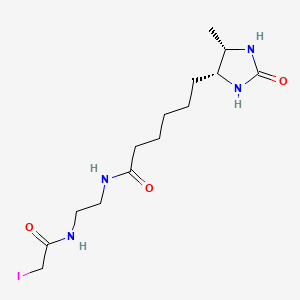
Tylvalosin-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tylvalosin-d9, also known as acetylisovaleryltylosin-d9, is a deuterium-labeled derivative of tylvalosin. Tylvalosin is a third-generation macrolide antibiotic with anti-inflammatory properties. It is primarily used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
Tylvalosin can be synthesized through a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The process involves the following steps:
Fermentation: Tylosin is fermented with Streptomyces thermotolerans to produce tylvalosin.
Recrystallization: The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth.
Industrial Production Methods
The industrial production of tylvalosin follows similar steps as the laboratory synthesis but on a larger scale. The bioconversion process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Tylvalosin undergoes various chemical reactions, including:
Oxidation: Tylvalosin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in tylvalosin.
Substitution: Substitution reactions can occur at specific positions in the tylvalosin molecule to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups .
科学研究应用
Tylvalosin-d9 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling in this compound allows for precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Studies: This compound is used to study the metabolic pathways and degradation products of tylvalosin in various organisms.
Veterinary Medicine: Tylvalosin is used to treat respiratory and enteric bacterial infections in swine and poultry, improving the health and productivity of livestock.
Anti-inflammatory Research: Tylvalosin has been shown to reduce the levels of inflammatory cytokines and other markers in animal models, making it a valuable tool for studying inflammation.
作用机制
Tylvalosin exerts its effects by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect. The anti-inflammatory properties of tylvalosin are attributed to its ability to reduce the levels of pro-inflammatory cytokines such as interleukin-8, interleukin-6, and tumor necrosis factor-alpha .
相似化合物的比较
Similar Compounds
Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the 3-OH and 4-OH positions.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and different pharmacokinetic properties.
Uniqueness of Tylvalosin-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of tylvalosin in biological systems, making it a powerful tool for scientific research .
属性
分子式 |
C53H87NO19 |
|---|---|
分子量 |
1051.3 g/mol |
IUPAC 名称 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1/i2D3,3D3,21D2,27D |
InChI 键 |
KCJJINQANFZSAM-QURGQPIDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)OC(=O)C)C)C)C |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
